TETRAETHYLENE GLYCOL MONOOCTYL ETHER

概述

描述

羟乙基三乙氧基辛烷是一种合成有机化合物,属于聚乙二醇类。它由一个羟乙基氧基、一个三乙氧基和一个辛基组成。 该化合物为无色液体,具有轻微气味,不溶于水 .

准备方法

合成路线和反应条件: 羟乙基三乙氧基辛烷的合成涉及在碱催化剂存在下,辛醇与环氧乙烷反应。反应通过一系列乙氧基化步骤进行,其中环氧乙烷被添加到辛醇的羟基上,形成所需的化合物。 反应条件通常包括 100-150°C 的温度范围和 1-2 个大气压的压力 .

工业生产方法: 羟乙基三乙氧基辛烷的工业生产遵循与上述类似的合成路线。该过程在大型反应器中进行,并对反应参数进行持续监测,以确保高产率和纯度。 最终产物通过蒸馏和过滤进行纯化,以去除任何未反应的起始原料和副产物 .

化学反应分析

反应类型: 羟乙基三乙氧基辛烷会发生多种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,形成相应的醛或羧酸。

还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂将该化合物转化为醇。

常用试剂和条件:

氧化: 室温下酸性介质中的高锰酸钾。

还原: 低温下无水乙醚中的氢化铝锂。

取代: 回流温度下丙酮中的碘化钠.

主要产物:

氧化: 醛或羧酸。

还原: 醇。

取代: 卤化物或胺.

科学研究应用

Biochemical Applications

Protein Solubilization and Extraction

C8E4 is particularly effective in solubilizing membrane proteins, which are often challenging to extract due to their hydrophobic nature. The compound's non-ionic characteristics allow it to interact favorably with lipid bilayers, facilitating the incorporation of hydrophobic compounds into aqueous environments without significant denaturation of the proteins .

Applications in Mass Spectrometry

In mass spectrometry (MS), C8E4 serves as a detergent that stabilizes biomolecules, particularly during native MS analysis. It helps maintain the native conformation of proteins, enhancing their transfer into the gas phase for accurate analysis .

Case Study: Membrane Protein Analysis

Research has shown that C8E4 enhances the stability and activity of certain enzymes when used as a solubilizing agent. For example, studies involving membrane proteins demonstrated that using C8E4 resulted in higher yields and better structural integrity compared to other surfactants .

Pharmaceutical Applications

Formulation Development

In pharmaceutical formulations, C8E4 is utilized for its ability to solubilize poorly soluble drugs. Its low toxicity profile makes it an attractive option for drug delivery systems, particularly for formulations requiring the stabilization of sensitive biomolecules .

Antimicrobial Properties

C8E4 has demonstrated antimicrobial properties, making it useful in developing formulations aimed at inhibiting microbial growth. Its effectiveness in this area is attributed to its ability to disrupt microbial membranes while preserving the integrity of human cells .

Industrial Applications

Surfactant in Cleaning Products

Due to its surfactant properties, C8E4 is employed in various cleaning products where it acts to lower surface tension and enhance cleaning efficacy. Its compatibility with both aqueous and organic solvents broadens its application scope in industrial cleaning formulations .

Cosmetic Formulations

C8E4 is also used in cosmetic products due to its emulsifying properties. It helps stabilize emulsions and improve the texture of creams and lotions while being gentle on the skin .

作用机制

羟乙基三乙氧基辛烷的作用机制涉及它与各种分子靶标的相互作用。在生物系统中,它可以与膜蛋白相互作用,改变其结构和功能。 该化合物还可以作为表面活性剂,降低表面张力并增强疏水性分子的溶解度 .

类似化合物:

聚乙二醇: 结构相似,但链长不同。

聚丙二醇: 功能相似,但化学性质不同。

乙二醇: 一种更简单的化合物,具有更少的乙氧基.

独特性: 羟乙基三乙氧基辛烷因其羟乙基氧基和三乙氧基的特定组合而独一无二,赋予了其独特的化学和物理性质。 它能够进行多种类型的化学反应以及在各个领域的应用,使其成为一种多功能化合物 .

相似化合物的比较

Polyethylene Glycol: Similar in structure but with varying chain lengths.

Polypropylene Glycol: Similar in function but with different chemical properties.

Ethylene Glycol: A simpler compound with fewer ethoxy groups.

Uniqueness: (Hydroxyethyloxy)Tri(Ethyloxy)Octane is unique due to its specific combination of hydroxyethyloxy and triethyloxy groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile compound .

生物活性

Tetraethylene glycol monooctyl ether (C8E4), with the chemical formula C16H34O4 and a molecular weight of 306.44 g/mol, is a non-ionic surfactant known for its unique properties that facilitate the solubilization of membrane proteins and sensitive biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is synthesized through the reaction of octanol with tetraethylene glycol in the presence of an acid catalyst. Its structure allows it to interact favorably with lipid bilayers, making it effective in solubilizing hydrophobic compounds in aqueous environments. The non-ionic nature of C8E4 minimizes adverse interactions with biomolecules, which is particularly valuable in pharmaceutical applications where maintaining the integrity of sensitive proteins is crucial .

Biological Activity

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Its ability to disrupt microbial membranes makes it useful in formulations aimed at inhibiting microbial growth.

2. Solubilization of Membrane Proteins:

Due to its surfactant properties, C8E4 is employed in biochemical research to solubilize membrane proteins. This capability enhances the stability and activity of certain enzymes when used as a solubilizing agent, facilitating various biochemical assays and applications .

3. Interaction with Biological Membranes:

Studies have shown that this compound interacts effectively with biological membranes, aiding in the incorporation of hydrophobic compounds into aqueous solutions. This characteristic is essential for drug delivery systems and other biotechnological applications .

Comparative Biological Activity

The following table compares this compound with similar compounds based on their molecular weight and key characteristics:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| This compound (C8E4) | C16H34O4 | 306.44 | Effective solubilizing agent for membrane proteins |

| Tetraethylene glycol monododecyl ether (C12E4) | C20H42O5 | 342.57 | Higher viscosity; better solubilizing capacity |

| Diethylene glycol monohexyl ether (C6E3) | C12H26O3 | 218.34 | Less effective as a surfactant |

Case Studies and Research Findings

Case Study 1: Solubilization Efficiency

A study evaluated the efficiency of various detergents, including this compound, for solubilizing transmembrane proteins. The results indicated that C8E4 provided superior solubilization compared to other commonly used detergents, enhancing protein yield and activity .

Case Study 2: Toxicological Assessment

While this compound is generally considered to have low toxicity, comparative studies with ethylene glycol alkyl ethers have highlighted potential reproductive and developmental toxicity associated with similar compounds. It is crucial to conduct further assessments to ensure safety in various applications, particularly in pharmaceuticals and cosmetics .

属性

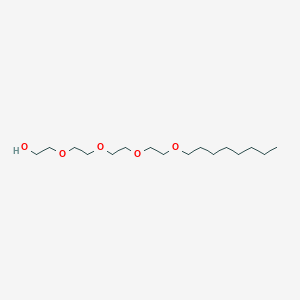

IUPAC Name |

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOZZFHAVXYAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066479 | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-39-0 | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。